molecular formula C17H17N3O4S B4326113 3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B4326113
M. Wt: 359.4 g/mol
InChI Key: SHPHLUIFAHDPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves the inhibition of certain enzymes, including protein kinases and phosphodiesterases. This inhibition leads to a decrease in the levels of intracellular signaling molecules, which can ultimately lead to a decrease in cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to inhibit the activity of certain enzymes, leading to a decrease in cell proliferation and induction of apoptosis. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one in lab experiments include its high purity and high yield, making it a reliable compound for research. Additionally, the compound has been shown to have potential applications in drug discovery and cancer research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research of 3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One potential direction is the further exploration of its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, the compound could be further studied for its potential applications in drug discovery and enzyme inhibition.

Scientific Research Applications

3-methyl-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery. It has also been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.

Properties

IUPAC Name

3-methyl-8-morpholin-4-ylsulfonylpyrido[1,2-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12-4-5-20-15-3-2-13(11-14(15)17(21)18-16(20)10-12)25(22,23)19-6-8-24-9-7-19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHLUIFAHDPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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